molecular formula C8H18ClNO B2674126 2-(Cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride CAS No. 1909327-11-2

2-(Cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride

Cat. No.: B2674126
CAS No.: 1909327-11-2
M. Wt: 179.69
InChI Key: WEPFLIDYYHDPMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Metabolic Pathways and Psychotomimetic Activity

Research into the metabolism of related amines has explored the psychotomimetic properties and metabolic pathways. For instance, the study of O-demethylation of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM, STP) revealed insights into the metabolism of such compounds, indicating a relationship between metabolism and psychotomimetic activity (Zweig & Castagnoli, 1977).

Organic Synthesis and Medicinal Chemistry

Significant advancements have been made in the synthesis of compounds related to 2-(Cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride. A study on the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles highlights this process's efficiency and preservation of enantiomeric purity (Lifchits & Charette, 2008). This methodology finds application in the synthesis of serotonin/norepinephrine reuptake inhibitors.

Schiff Bases and Metal Ion Interaction

The synthesis and characterization of Schiff bases derived from amines reveal their interaction with metal ions. These bases, synthesized from reactions involving various amines, display potential for various applications, including in coordination chemistry (Aguiari et al., 1992).

Mechanism of Action

For drugs or biologically active compounds, the mechanism of action describes how the compound affects a living organism or a biochemical process .

Safety and Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, and environmental impact .

Properties

IUPAC Name

2-(cyclopropylmethoxy)-2-methylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(2,6-9)10-5-7-3-4-7;/h7H,3-6,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPFLIDYYHDPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)OCC1CC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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